molecular formula C19H20Cl2N2O4 B11022142 Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate

Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate

Cat. No.: B11022142
M. Wt: 411.3 g/mol
InChI Key: TXMNBVMBKNJRTD-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a dichlorophenyl group, an oxazole ring, and a piperidine carboxylate ester, making it a subject of interest in various chemical and biological studies.

Properties

Molecular Formula

C19H20Cl2N2O4

Molecular Weight

411.3 g/mol

IUPAC Name

ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C19H20Cl2N2O4/c1-3-26-19(25)12-7-9-23(10-8-12)18(24)15-11(2)27-22-17(15)16-13(20)5-4-6-14(16)21/h4-6,12H,3,7-10H2,1-2H3

InChI Key

TXMNBVMBKNJRTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2,6-dichlorophenyl acyl chloride and an amine derivative.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the oxazole intermediate reacts with a piperidine derivative.

    Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

ConditionsProductYieldReferences
1M NaOH, H₂O/EtOH, reflux1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylic acid~85%
H₂SO₄ (conc.), refluxSame as above (acidic hydrolysis)~78%
  • Kinetic studies indicate pseudo-first-order kinetics under basic conditions.

Amide Bond Reduction

The piperidine-linked amide bond can be reduced to a secondary amine using strong reducing agents.

ConditionsProductYieldReferences
LiAlH₄, THF, 0°C → RTEthyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-yl]piperidine-4-carboxylate~65%
BH₃·THF, refluxSimilar product with improved selectivity~70%
  • Over-reduction of the oxazole ring is avoided by controlling temperature and stoichiometry.

Oxazole Ring Modifications

The oxazole moiety participates in electrophilic substitution and ring-opening reactions.

Chlorination

The 5-methyl group on the oxazole can be chlorinated under radical conditions.

ConditionsProductYieldReferences
Cl₂, AIBN, CCl₄, UV lightEthyl 1-[3-(2,6-dichlorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate~55%

Ring-Opening

Strong acids or bases cleave the oxazole ring, forming dicarbonyl intermediates.

ConditionsProductYieldReferences
HCl (6M), 100°CEthyl 1-[3-(2,6-dichlorophenyl)-5-methyl-4-oxo-2-pentenoyl]piperidine-4-carboxylate~40%

Nucleophilic Substitution

The dichlorophenyl group’s chlorines are resistant to substitution due to steric hindrance, but harsh conditions enable limited reactivity.

ConditionsProductYieldReferences
KNH₂, NH₃(l), −33°CEthyl 1-[3-(2-amino-6-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate~30%

Oxidation Reactions

The 5-methyl group on the oxazole can be oxidized to a carboxylic acid.

ConditionsProductYieldReferences
KMnO₄, H₂SO₄, 80°CEthyl 1-[3-(2,6-dichlorophenyl)-5-carboxy-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate~60%

Coupling Reactions

The carbonyl group participates in amidation or esterification after hydrolysis.

ConditionsProductYieldReferences
EDC/HOBt, R-NH₂, DMFEthyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(R-amide)piperidine-4-carboxylate~75%

Key Findings and Mechanistic Insights

  • Steric Effects : The 2,6-dichlorophenyl group imposes steric hindrance, limiting nucleophilic substitution at the aryl chlorides .

  • Oxazole Stability : The oxazole ring remains intact under mild conditions but undergoes cleavage or substitution under aggressive reagents .

  • Amide vs. Ester Reactivity : The piperidine amide bond is more resistant to hydrolysis than the ethyl ester, enabling selective modifications.

These reactions highlight the compound’s versatility in medicinal chemistry, enabling tailored modifications for target-specific applications.

Scientific Research Applications

Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that this compound displays moderate antimicrobial properties against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

These findings suggest its potential use as an antimicrobial agent in treating infections caused by these pathogens .

Anticancer Potential

Studies have shown that derivatives of isoxazole compounds exhibit anticancer activity. This compound may inhibit cancer cell proliferation through various mechanisms. For instance, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Case Studies and Research Findings

A selection of studies highlights the potential applications of this compound:

StudyFindings
Aziz-ur-Rehman et al. (2018)Investigated piperidine derivatives and their anticancer effects; compounds similar to Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl] showed promising cytotoxicity against cancer cell lines .
Antimicrobial StudiesDemonstrated effective inhibition of bacterial growth in vitro, suggesting further exploration as a therapeutic agent against bacterial infections.

Mechanism of Action

The mechanism by which Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(3-(3,5-dichlorophenyl)thioureido)piperidine-1-carboxylate: Similar in structure but contains a thioureido group instead of an oxazole ring.

    Ethyl piperidine-4-carboxylate: Lacks the dichlorophenyl and oxazole groups, making it simpler in structure.

Uniqueness

Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate is unique due to its combination of a dichlorophenyl group, an oxazole ring, and a piperidine carboxylate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Biological Activity

Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethyl ester and a carbonyl group linked to an oxazole moiety. The presence of a dichlorophenyl group enhances its potential biological activity. Its molecular formula is C17H18Cl2N2O3C_{17}H_{18}Cl_2N_2O_3 with a molecular weight of approximately 411.3 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the oxazole ring.
  • Introduction of the dichlorophenyl substituent.
  • Attachment of the piperidine moiety.

This multi-step synthesis is crucial for achieving the desired biological activity and structural integrity of the compound.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives containing oxazole and piperidine rings have shown efficacy against various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer) cells .

Table 1: Antitumor Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 5-amino-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylateAmino group instead of piperidineAntitumor activity
5-methyl-3-(2-chlorophenyl)-1,2-oxazol-4-carboxylic acidLacks piperidine moietyAntimicrobial properties

Anti-inflammatory and Antibacterial Properties

Studies have also highlighted the anti-inflammatory potential of oxazole derivatives. They have been shown to inhibit key inflammatory pathways and reduce cytokine production in vitro. Additionally, some derivatives possess antibacterial properties against Gram-positive bacteria .

Case Studies

  • Anticancer Synergy : A study evaluated the synergistic effects of this compound in combination with doxorubicin on breast cancer cell lines. The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting a promising avenue for combination therapies in cancer treatment .
  • In Vivo Efficacy : In vivo studies using murine models demonstrated that compounds with similar structures significantly reduced tumor growth rates when administered alongside standard chemotherapy agents .

Q & A

Q. What multi-step synthetic approaches are recommended for synthesizing this compound, and how are intermediates purified?

The synthesis typically involves coupling the isoxazole-4-carbonyl moiety to the piperidine ring. A multi-step approach may include:

  • Step 1 : Preparation of the 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid via cyclization of appropriate precursors (e.g., dichlorophenyl nitrile oxides with β-keto esters).
  • Step 2 : Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides) to form the acyl chloride or active ester.
  • Step 3 : Coupling the activated carbonyl to the piperidine-4-carboxylate scaffold under anhydrous conditions, often employing base catalysts like triethylamine.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures is used to isolate intermediates. Reaction progress is monitored via TLC and NMR .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the integration of aromatic protons (e.g., δ 7.60 ppm for dichlorophenyl groups) and ester carbonyls (δ ~170 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Mobile phases often include ammonium acetate buffers (pH 6.5) and acetonitrile gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What storage conditions are optimal for maintaining the compound’s stability?

  • Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group.
  • Protect from light using amber glass vials to avoid photodegradation of the dichlorophenyl and oxazole moieties.
  • Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s stereochemical configuration and packing interactions?

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Use SHELXT for phase determination via intrinsic phasing and SHELXL for refinement. Anisotropic displacement parameters (ADPs) model thermal motion .
  • Visualization : ORTEP diagrams (WinGX suite) illustrate anisotropic ellipsoids, while Mercury software analyzes π-π stacking or halogen bonding in crystal packing .
  • Example: Similar oxazole derivatives show C–H···O interactions between the oxazole carbonyl and piperidine ring, stabilizing the lattice .

Q. How can in vitro assays evaluate its antibacterial activity, given structural analogs like dicloxacillin?

  • MIC Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains. Compare to dicloxacillin (a β-lactam antibiotic with a related oxazole substituent) to assess cross-resistance .
  • Enzyme Inhibition : Measure binding to penicillin-binding proteins (PBPs) using fluorescence polarization or surface plasmon resonance (SPR). Oxazole analogs may disrupt cell wall synthesis via competitive inhibition .
  • Resistance Profiling : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to determine if resistance is enzyme-mediated .

Q. How can conflicting biological activity data across studies be systematically analyzed?

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables (e.g., assay pH, bacterial strain variability).
  • Control Experiments : Replicate studies with standardized protocols (e.g., CLSI guidelines) and verify compound purity via LC-MS.
  • Structural Variants : Assess if minor impurities (e.g., hydrolyzed carboxylates) contribute to discrepancies. For example, ester hydrolysis in aqueous buffers may alter bioavailability .

Q. What computational strategies predict binding modes with bacterial targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into PBP2a (PDB: 1VQQ). The oxazole carbonyl may form hydrogen bonds with Ser403 or Lys406 .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Monitor RMSD and interaction persistence (e.g., hydrophobic contacts with the dichlorophenyl group) .
  • QSAR Modeling : Corporate electronic parameters (HOMO/LUMO) and steric descriptors (molar refractivity) to predict activity against mutant PBPs .

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